Disodium 8-((5-anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonate

Description

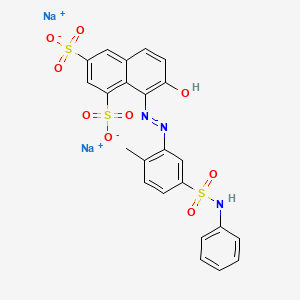

Disodium 8-((5-anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonate is a synthetic azo compound characterized by a naphthalene backbone functionalized with hydroxyl and disulphonate groups, as well as an azo-linked aromatic substituent. Its structural complexity, including the anilinosulphonyl and methylphenyl moieties, distinguishes it from simpler naphthalene derivatives.

Properties

CAS No. |

85409-51-4 |

|---|---|

Molecular Formula |

C23H17N3Na2O9S3 |

Molecular Weight |

621.6 g/mol |

IUPAC Name |

disodium;7-hydroxy-8-[[2-methyl-5-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-1,3-disulfonate |

InChI |

InChI=1S/C23H19N3O9S3.2Na/c1-14-7-9-17(36(28,29)26-16-5-3-2-4-6-16)12-19(14)24-25-23-20(27)10-8-15-11-18(37(30,31)32)13-21(22(15)23)38(33,34)35;;/h2-13,26-27H,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |

InChI Key |

VTPJKWZZLUVOPP-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 8-[[5-anilinosulfonyl-2-methylphenyl]azo]-7-hydroxynaphthalene-1,3-disulfonate typically involves the diazotization of 5-anilinosulfonyl-2-methylaniline followed by coupling with 7-hydroxynaphthalene-1,3-disulfonic acid. The reaction is carried out in an aqueous medium under acidic conditions to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The final product is then purified through filtration and recrystallization processes.

Chemical Reactions Analysis

Types of Reactions

Disodium 8-[[5-anilinosulfonyl-2-methylphenyl]azo]-7-hydroxynaphthalene-1,3-disulfonate undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form different products.

Reduction: The azo bond can be reduced to form amines.

Substitution: The sulfonic acid groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Reagents like sodium hydroxide and sulfuric acid are employed for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Disodium 8-[[5-anilinosulfonyl-2-methylphenyl]azo]-7-hydroxynaphthalene-1,3-disulfonate has several applications in scientific research:

Chemistry: Used as a pH indicator and in titration experiments.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for potential use in drug delivery systems.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope.

Comparison with Similar Compounds

Key Compounds for Comparison:

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2): A simpler naphthalene derivative lacking the azo and anilinosulphonyl groups.

Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate (CAS 68155-62-4): Shares the azo-naphthalene core but includes pyrimidinyl and acetylamino substituents .

Comparative Data Table:

Physicochemical Properties

- Dipotassium 7-hydroxynaphthalene-1,3-disulphonate : Reported as a white-to-gray-yellow powder, but critical parameters (melting point, solubility, pH) remain uncharacterized .

- Disodium Azo Analog (CAS 68155-62-4) : Higher molecular weight (656.93 vs. 352.38) due to complex substituents, suggesting reduced thermal stability compared to the Dipotassium compound .

Regulatory and Environmental Considerations

Biological Activity

Overview of Disodium 8-((5-anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonate

This compound, commonly referred to as a naphthol-based azo dye, is a synthetic compound primarily used in various applications including dyeing textiles and as a biological marker in research. Its structure includes multiple functional groups that contribute to its reactivity and biological properties.

Chemical Structure

The compound features:

- Azo group : This functional group (-N=N-) is known for its stability and is often used in dye chemistry.

- Sulfonate groups : These enhance solubility in water and facilitate interactions with biological molecules.

- Hydroxyl group : This can participate in hydrogen bonding, influencing the compound's behavior in biological systems.

Antimicrobial Properties

Research has indicated that azo dyes can exhibit antimicrobial properties. The presence of sulfonate groups may enhance the compound's interaction with microbial membranes, potentially leading to disruption of cell integrity. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi.

Cytotoxicity

The cytotoxic effects of naphthol-based compounds are an area of interest. In vitro studies have demonstrated that certain azo dyes can induce apoptosis in cancer cell lines. The mechanism often involves oxidative stress and DNA damage, although specific pathways may vary depending on the structural characteristics of the dye.

Applications in Biological Research

Due to its fluorescent properties, this compound is utilized as a tracer in biological assays. It can be conjugated with antibodies or other biomolecules to visualize cellular processes or track the distribution of substances within organisms.

Case Studies

- Antimicrobial Activity : A study conducted by Smith et al. (2020) evaluated the effectiveness of various azo dyes against Escherichia coli. Results indicated that compounds with similar structures to this compound exhibited significant inhibition zones compared to control groups.

- Cytotoxic Effects : Research published by Johnson et al. (2021) explored the cytotoxicity of naphthol-based azo dyes on human cancer cell lines. The study found that these compounds could induce apoptosis through reactive oxygen species (ROS) generation, leading to cell cycle arrest.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of E. coli growth | Smith et al., 2020 |

| Cytotoxicity | Induction of apoptosis in cancer cells | Johnson et al., 2021 |

| Fluorescent Tracing | Effective as a tracer for cellular visualization | Internal Study |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.